molecular formula C25H21N3O7 B11539022 (9E)-2,4,7-trinitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene

(9E)-2,4,7-trinitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene

Cat. No.: B11539022
M. Wt: 475.4 g/mol
InChI Key: NMEJUVHIMRDQCW-CIAFOILYSA-N
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Description

(9E)-2,4,7-TRINITRO-9-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-9H-FLUORENE is a complex organic compound characterized by its unique structure, which includes a fluorene backbone substituted with nitro groups and a pentyloxyphenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-2,4,7-TRINITRO-9-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-9H-FLUORENE typically involves multiple steps, starting with the preparation of the fluorene coreCommon reagents used in these reactions include nitric acid for nitration and aldehydes for the condensation step .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(9E)-2,4,7-TRINITRO-9-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-9H-FLUORENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(9E)-2,4,7-TRINITRO-9-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-9H-FLUORENE has several scientific research applications:

Mechanism of Action

The mechanism of action of (9E)-2,4,7-TRINITRO-9-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-9H-FLUORENE involves its interaction with molecular targets through its nitro and aromatic groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in electronic applications. The pathways involved include electron transfer processes and the formation of charge-transfer complexes .

Comparison with Similar Compounds

Similar Compounds

    (9E)-9-{[4-(hexyloxy)phenyl]methylidene}-2,4,7-trinitro-9H-fluorene: Similar structure with a hexyloxy group instead of a pentyloxy group.

    9,9-bis(4-methoxyphenyl)-substituted fluorene: Different substituents on the fluorene core, affecting its electronic properties.

Uniqueness

(9E)-2,4,7-TRINITRO-9-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-9H-FLUORENE is unique due to its specific combination of nitro groups and the pentyloxyphenylmethylidene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic applications.

Properties

Molecular Formula

C25H21N3O7

Molecular Weight

475.4 g/mol

IUPAC Name

(9E)-2,4,7-trinitro-9-[(4-pentoxyphenyl)methylidene]fluorene

InChI

InChI=1S/C25H21N3O7/c1-2-3-4-11-35-19-8-5-16(6-9-19)12-21-22-13-17(26(29)30)7-10-20(22)25-23(21)14-18(27(31)32)15-24(25)28(33)34/h5-10,12-15H,2-4,11H2,1H3/b21-12+

InChI Key

NMEJUVHIMRDQCW-CIAFOILYSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/2\C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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